N-(3-chloro-4-methoxyphenyl)-2-(3-chlorophenoxy)propanamide
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(3-chlorophenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a chlorinated phenyl ring and a methoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3-chlorophenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and 3-chlorophenol.
Formation of Intermediate: The aniline derivative undergoes acylation with a suitable acyl chloride to form an intermediate.
Coupling Reaction: The intermediate is then reacted with 3-chlorophenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(3-chlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(3-chlorophenoxy)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(3-chlorophenoxy)propanamide
- N-(4-methoxyphenyl)-2-(3-chlorophenoxy)propanamide
- N-(3-chloro-4-methoxyphenyl)-2-(4-chlorophenoxy)propanamide
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-(3-chlorophenoxy)propanamide is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups can lead to distinct electronic and steric effects, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3-chlorophenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10(22-13-5-3-4-11(17)8-13)16(20)19-12-6-7-15(21-2)14(18)9-12/h3-10H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPCOUOKACFGGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)OC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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